Lipophilicity (XLogP3) is Optimized Compared to Non-Acetylated and Free Amino Acid Analogs
The target compound exhibits a computed XLogP3 of 1.6, which is significantly higher than the non-acetylated analog 2-(3,4-difluorophenyl)-2-(ethylamino)acetic acid (XLogP3 = -0.6) and the free amino acid 3,4-difluorophenylglycine (XLogP3 = -1.5) [1][2]. This represents a difference of 2.2 and 3.1 log units, respectively, which in drug design contexts, typically correlates with a substantial increase in passive membrane permeability [1][2].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2-(3,4-difluorophenyl)-2-(ethylamino)acetic acid (XLogP3 = -0.6); 3,4-difluorophenylglycine (XLogP3 = -1.5) |
| Quantified Difference | ΔXLogP3 = +2.2 vs ethylamino analog; ΔXLogP3 = +3.1 vs free amino acid |
| Conditions | Computed by XLogP3 3.0 (PubChem) [1][2] |
Why This Matters
The intermediate lipophilicity of the target compound (1.6) suggests it may possess a superior balance for cell-based assays compared to its more polar analogs, potentially enabling better cellular uptake without the excessive hydrophobicity that can lead to aggregation or non-specific binding.
- [1] PubChem. Compound Summary for CID 16227756, 2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid. XLogP3-AA: 1.6. National Library of Medicine. View Source
- [2] PubChem. Compound Summary for CID 43753908, 2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid. XLogP3-AA: -0.6. National Library of Medicine. View Source
